Volinanserin, also known by its developmental code MDL-100,907, is a highly selective antagonist of the serotonin receptor 5-HT2A. Its chemical formula is C22H28FNO3, and it has a molar mass of approximately 373.468 g/mol. Initially developed by Sanofi-Aventis, Volinanserin has been investigated for its potential applications in treating various psychiatric disorders, including schizophrenia, depression, and insomnia. Despite its promising pharmacological profile, it has not been marketed for clinical use due to insufficient efficacy in trials .
Volinanserin exhibits potent antagonistic activity at the 5-HT2A receptor with an inhibition constant (K_i) ranging from 0.36 to 0.85 nM. This selectivity makes it a valuable tool in research for understanding serotonin signaling pathways and their implications in neuropsychiatric disorders. Additionally, Volinanserin has shown activity against other receptors, including the 5-HT2C receptor and voltage-gated potassium channels . Its pharmacological profile suggests potential benefits in modulating behaviors associated with schizophrenia and other mood disorders.
The synthesis of Volinanserin can be summarized in the following steps:
Volinanserin's primary applications lie within research settings where it is used to investigate the role of serotonin receptors in various biological processes. It has been studied for its potential therapeutic effects in treating:
Despite these applications, it remains largely experimental and has not yet reached clinical approval.
Interaction studies have demonstrated that Volinanserin effectively inhibits serotonin receptor activity, particularly at the 5-HT2A site. It has been shown to block NMDA receptor-mediated responses in animal models, which may parallel some behavioral symptoms observed in schizophrenia . Furthermore, research indicates that Volinanserin interacts with other neurotransmitter systems, highlighting its complex pharmacodynamic profile.
Several compounds share structural or functional similarities with Volinanserin, primarily as serotonin receptor antagonists:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Ritanserin | 5-HT2A/C antagonist | Dual action on both 5-HT2A and 5-HT2C receptors |
Ketanserin | 5-HT2A antagonist | Used in hypertension treatment |
Pimavanserin | 5-HT2A inverse agonist | Approved for Parkinson's disease psychosis |
Glemanserin | 5-HT2A antagonist | Developed for schizophrenia treatment |
Pruvanserin | 5-HT2A antagonist | Investigated for various neuropsychiatric disorders |
Lidanserin | 5-HT2A antagonist | Potential use in anxiety and depression |
Volinanserin's selectivity for the 5-HT2A receptor distinguishes it from many other compounds that may interact with multiple serotonin receptor subtypes or other neurotransmitter systems . This unique selectivity makes it particularly valuable for research focused on understanding serotonin's role in psychiatric conditions.